molecular formula C6H14N4O2 B12583872 N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea CAS No. 474787-20-7

N-Hydroxy-N'-(4-methylpiperazin-1-yl)urea

Cat. No.: B12583872
CAS No.: 474787-20-7
M. Wt: 174.20 g/mol
InChI Key: DSOMVCXUNYTVNJ-UHFFFAOYSA-N
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Description

N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea: is a chemical compound that features a piperazine ring substituted with a methyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea typically involves the reaction of N-hydroxyurea with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-N’-(4-methylpiperazin-1-yl)urea oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea involves its interaction with molecular targets such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Uniqueness: N-Hydroxy-N’-(4-methylpiperazin-1-yl)urea is unique due to its specific combination of a hydroxyurea moiety and a methyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

474787-20-7

Molecular Formula

C6H14N4O2

Molecular Weight

174.20 g/mol

IUPAC Name

1-hydroxy-3-(4-methylpiperazin-1-yl)urea

InChI

InChI=1S/C6H14N4O2/c1-9-2-4-10(5-3-9)7-6(11)8-12/h12H,2-5H2,1H3,(H2,7,8,11)

InChI Key

DSOMVCXUNYTVNJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)NO

Origin of Product

United States

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